
3-Aminopentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopentan-2-one is an organic compound with the molecular formula C5H11NO It is a derivative of pentanone, where an amino group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminopentan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 2-pentanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the reaction of 3-chloropentan-2-one with ammonia or an amine under basic conditions.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of 3-nitropentan-2-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
3-Aminopentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form 3-aminopentanol.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of 3-aminopentanol.
Substitution: Formation of substituted pentanones or other derivatives.
Scientific Research Applications
3-Aminopentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminopentan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Aminopentane: Similar structure but lacks the ketone group.
3-Aminopentanol: Contains a hydroxyl group instead of a ketone group.
3-Nitropentan-2-one: Contains a nitro group instead of an amino group.
Uniqueness
3-Aminopentan-2-one is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
3-aminopentan-2-one |
InChI |
InChI=1S/C5H11NO/c1-3-5(6)4(2)7/h5H,3,6H2,1-2H3 |
InChI Key |
DSJKIXDMZZURCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


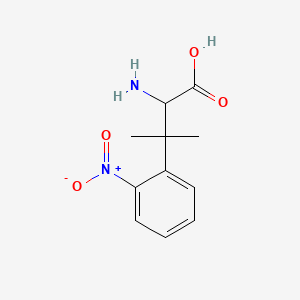

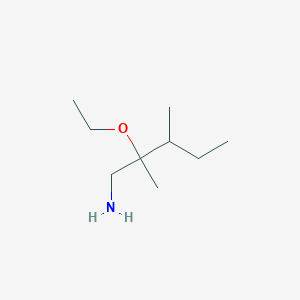
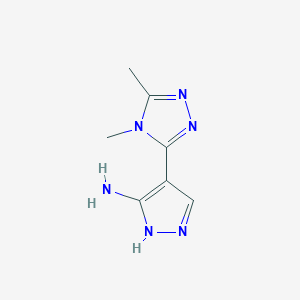
![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)
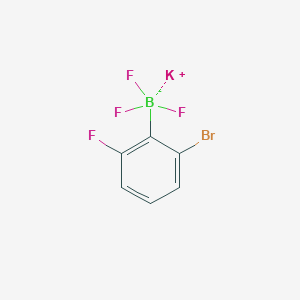
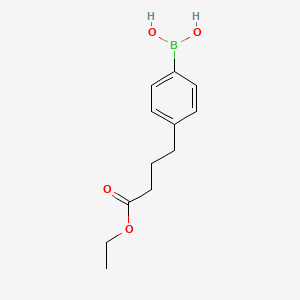
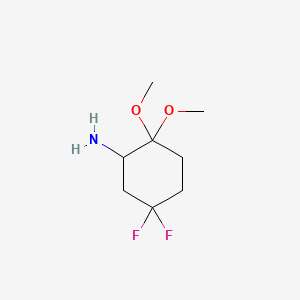

![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)

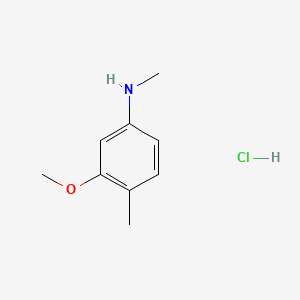
![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)

